molecular formula C25H18FNO5 B3015073 7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866588-43-4

7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B3015073
CAS No.: 866588-43-4
M. Wt: 431.419
InChI Key: LKRNIYFFFMUXBN-UHFFFAOYSA-N
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Description

7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic small molecule with a complex polycyclic structure, integrating a quinolin-8-one core fused to a [1,3]dioxolo ring . This structural motif is characteristic of compounds investigated for their potential to modulate key biological pathways. Patents covering this general class of substituted quinolones indicate significant research interest in their application for treating proliferative diseases and disorders, with a specific focus on oncology and stem cell-related research . The molecular architecture, which includes distinct fluorobenzoyl and methoxybenzyl substituents, is designed to interact with specific enzymatic targets. Compounds within this structural family are frequently explored as kinase inhibitors or for their interactions with chemokine receptors, which play critical roles in cell signaling, inflammation, and cancer progression . For instance, related thiazolo-fused quinazolinone derivatives have been documented in scientific literature for their cytotoxicity against a panel of human tumor cell lines, highlighting the therapeutic potential of this chemical space . Furthermore, the fluorinated quinoline scaffold is found in various pharmacologically active compounds, such as the neurokinin 3 receptor antagonist Fezolinetant, underscoring the relevance of this core structure in drug discovery . This product is provided for research purposes to support investigations in chemical biology, medicinal chemistry, and early-stage drug discovery. It is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can utilize this compound as a chemical probe to study kinase signaling networks, as a building block for the synthesis of novel derivatives, or as a reference standard in analytical studies .

Properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-30-18-8-2-15(3-9-18)12-27-13-20(24(28)16-4-6-17(26)7-5-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNIYFFFMUXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS No: 866588-43-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure

The compound's molecular formula is C25H18FNO5C_{25}H_{18}FNO_5, and it features a complex structure that includes a quinoline core, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program (DTP) conducted screening against approximately sixty different cancer cell lines, including those representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Screening Results

The results indicated that 7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one exhibited low levels of anticancer activity at a concentration of 10 µM. Only four cancer cell lines showed slight sensitivity to the compound. The detailed results are summarized in Table 1 below:

Cell Line TypeSensitivity (IC50 µM)Remarks
Leukemia15Slightly sensitive
Melanoma>50Resistant
Lung Cancer>50Resistant
Breast Cancer20Moderate sensitivity

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of P-glycoprotein (P-gp) : Compounds similar to this have shown selective cytotoxicity against P-gp-expressing cells. The selectivity can be quantified using the ratio of IC50 values against sensitive versus resistant cell lines.
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in sensitive cell lines through intrinsic pathways.

Comparative Studies

Comparative studies with other compounds having similar structures have indicated that modifications in substituents can significantly impact biological activity. For instance:

  • Isatin Derivatives : Compounds derived from isatin with similar functional groups have demonstrated varying degrees of MDR1 selectivity and cytotoxicity. For example, one derivative showed an MDR1 selectivity value greater than 1, indicating enhanced efficacy against resistant cancer cells compared to parental lines .

Case Studies

In a case study involving a related compound with a methoxy group similar to that in our target compound, researchers found significant antibacterial and anticancer properties attributed to the presence of reactive oxygen species (ROS) generated during treatment. This suggests potential dual-action mechanisms for compounds with similar structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

BB72473 (CAS 904433-73-4)
  • Structure: 7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one.
  • Key differences :
    • 3-Methylphenylmethyl group at the 5-position (vs. 4-methoxy in the target compound).
    • Molecular weight : 415.41 g/mol (identical to the target compound).
  • Availability : Priced at $574–$1,654 per 1–100 mg (90% purity) .
BB68133 (CAS 904451-18-9)
  • Structure: 7-(3,4-Dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one.
  • Key differences :
    • 3,4-Dimethylbenzoyl at the 7-position (vs. 4-fluorobenzoyl).
    • Molecular weight : 425.48 g/mol.
  • Impact : Increased hydrophobicity due to methyl groups .
CAS 902507-32-8
  • Structure: 7-(4-Fluorobenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one.
  • Key differences: 4-Methylphenylmethyl at the 5-position (vs. 4-methoxy). Molecular formula: C₂₅H₁₈FNO₄ (identical to the target compound) .
Chromen-8-One Derivatives
  • Compounds like (E)-7-(3-bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibit IC₅₀ values of 2.1–4.8 μM against breast cancer cell lines (MCF-7, T47D, MDA-MB-231).
  • Key trend : Electron-withdrawing substituents (e.g., bromo, fluoro) enhance cytotoxicity compared to methoxy groups .
Isoquinoline Derivatives
  • 7-(4-Hydroxy-3-methoxybenzyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium (8) showed moderate activity (27% yield in synthesis), suggesting methoxy groups may reduce reactivity in alkylation steps .

Electronic and Physicochemical Properties

DFT Calculations on Analogous Compounds
  • For phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one: HOMO-LUMO gap: 4.2 eV (indicating moderate reactivity). NMR shifts: Align with experimental data for methoxy and fluorobenzoyl substituents .
Solubility and LogP
  • The 4-methoxy group in the target compound likely increases solubility (logP ~2.1) compared to methyl-substituted analogs (logP ~2.8) .

Key Research Findings

Substituent Effects :

  • Fluorine at the 7-position enhances electrophilicity and bioactivity.
  • Methoxy groups at the 5-position improve solubility but may reduce synthetic yields .

Biological Relevance: Quinolin-8-one derivatives show promise as topoisomerase inhibitors and anticancer agents, though cytotoxicity varies with substituents .

Theoretical Insights: DFT studies predict strong aromatic interactions in the dioxolo-quinoline core, stabilizing the molecule in biological environments .

Q & A

Q. Reference Data :

  • Similar compounds achieved yields of 70–95% using optimized catalytic hydrogenation (Pd/C) and Suzuki coupling .

(Basic) How is the compound characterized post-synthesis?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assignments of methoxy (-OCH₃), fluorobenzoyl (aromatic protons), and dioxolo ring protons (e.g., δ 5.9–6.1 ppm for dioxole methylene) are critical. For example, in analogous compounds, the dioxolo ring protons appear as doublets integrating for two protons .
  • ESI-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • Melting Point : Consistency with literature values (e.g., 194–196°C for related acetylated intermediates) helps verify purity .

Q. Reference Data :

  • Compounds with [1,3]dioxolo rings show distinct NMR splitting patterns due to restricted rotation .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:
Yield optimization requires addressing:

  • Catalyst selection : Pd/C catalytic hydrogenation efficiency depends on solvent polarity and H₂ pressure. For Suzuki coupling, Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) enhance cross-coupling efficiency .
  • Temperature control : Exothermic steps (e.g., acylation) may require slow reagent addition at 0–5°C to minimize side reactions.
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzoyl moiety can reduce reactivity, necessitating longer reaction times or elevated temperatures .

Q. Reference Data :

  • Yields for similar Suzuki couplings varied from 25% to 83% depending on aryl boronic acid substituents and catalyst loading .

(Advanced) How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies should assess:

  • Light sensitivity : Fluorinated aromatic compounds often degrade under UV light; storage in amber vials is recommended.
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
  • Humidity sensitivity : The dioxolo ring may hydrolyze under acidic or humid conditions; desiccants (e.g., silica gel) are advised .

Q. Reference Data :

  • Analogous compounds with dioxolo rings showed no decomposition when stored at –20°C in inert atmospheres for >6 months .

(Advanced) What biological targets or structure-activity relationships (SAR) are hypothesized for this compound?

Methodological Answer:
Hypotheses derive from structural analogs:

  • Isoquinoline core : Known to interact with neurotransmitter receptors (e.g., GABAₐ) or enzymes (e.g., topoisomerases) .
  • Fluorobenzoyl group : Enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration.
  • 4-Methoxyphenylmethyl group : May modulate steric hindrance or π-π stacking at binding sites.

Q. Reference Data :

  • Related isoquinoline derivatives exhibited inhibitory activity against neuroendocrine prostate cancer cells via apoptosis induction .

(Advanced) How can contradictions in spectral or biological data be resolved?

Methodological Answer:

  • Spectral discrepancies : Compare experimental NMR shifts with computational predictions (DFT calculations) or crystallographic data (e.g., CCDC entries) .
  • Biological variability : Replicate assays under standardized conditions (e.g., cell line authentication, controlled oxygen levels). Use orthogonal assays (e.g., Western blotting alongside cytotoxicity assays) to confirm mechanisms .

Q. Reference Data :

  • Crystal structures of similar fluorophenyl-quinolinones resolved ambiguities in proton assignments .

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